Cas no 1783929-18-9 (2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine)

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused furopyrimidine core with a chloro substituent at the 2-position and an amino group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in target interactions, while the chloro and amino groups offer versatile sites for nucleophilic substitution or cross-coupling reactions. The compound’s stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and drug discovery. Its precise molecular architecture supports the development of biologically active derivatives.
2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine structure
1783929-18-9 structure
商品名:2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine
CAS番号:1783929-18-9
MF:C6H6ClN3O
メガワット:171.584339618683
CID:6409557
PubChem ID:105434994

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine
    • Furo[3,4-d]pyrimidin-4-amine, 2-chloro-5,7-dihydro-
    • 2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
    • EN300-6810153
    • 1783929-18-9
    • SCHEMBL18378136
    • インチ: 1S/C6H6ClN3O/c7-6-9-4-2-11-1-3(4)5(8)10-6/h1-2H2,(H2,8,9,10)
    • InChIKey: LDSPPCQQJQILBD-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(N)=C2COCC2=N1

計算された属性

  • せいみつぶんしりょう: 171.0199395g/mol
  • どういたいしつりょう: 171.0199395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6810153-0.05g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95.0%
0.05g
$101.0 2025-03-12
Enamine
EN300-6810153-10.0g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95.0%
10.0g
$2269.0 2025-03-12
Enamine
EN300-6810153-5.0g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95.0%
5.0g
$1530.0 2025-03-12
Enamine
EN300-6810153-0.5g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95.0%
0.5g
$407.0 2025-03-12
1PlusChem
1P021TW1-250mg
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
250mg
$320.00 2024-06-18
Aaron
AR021U4D-250mg
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
250mg
$322.00 2025-02-14
1PlusChem
1P021TW1-2.5g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
2.5g
$1340.00 2024-06-18
1PlusChem
1P021TW1-50mg
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
50mg
$182.00 2024-06-18
1PlusChem
1P021TW1-10g
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
10g
$2867.00 2024-06-18
Aaron
AR021U4D-100mg
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
1783929-18-9 95%
100mg
$234.00 2025-02-14

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine 関連文献

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amineに関する追加情報

Professional Introduction to 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine (CAS No. 1783929-18-9)

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine, identified by the chemical compound code CAS No. 1783929-18-9, is a significant intermediate in the realm of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrimidine class, characterized by a fused furan ring and a chlorinated amine substituent. Its molecular structure imparts unique reactivity, making it a valuable building block for synthesizing biologically active molecules.

The synthesis of 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine involves multi-step organic transformations, typically starting from readily available precursors such as furoic acid derivatives. The introduction of the chloro group at the 2-position and the amine functionality at the 4-position enhances its utility in medicinal chemistry. Recent advances in catalytic methods have improved the efficiency and selectivity of its preparation, reducing byproducts and optimizing yield.

In the context of drug discovery, 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine has garnered attention due to its potential as a scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of several known pharmacophores, suggesting applications in treating a variety of diseases. For instance, pyrimidine derivatives are well-documented for their roles in antiviral, anticancer, and antimicrobial therapies.

One of the most compelling aspects of 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine is its versatility in medicinal chemistry. The chloro substituent allows for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Similarly, the amine group can be modified to introduce diverse pharmacological properties. This adaptability has led to its incorporation into numerous research projects aimed at identifying next-generation drugs.

Recent studies have highlighted the compound's role in developing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. The fused furan ring and pyrimidine core mimic ATP binding pockets in these enzymes, offering a rational basis for designing potent inhibitors. Preclinical data suggest that derivatives of 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine exhibit promising inhibitory activity with favorable pharmacokinetic profiles.

The compound's potential extends beyond oncology; it has also been explored in immunomodulatory therapies. Pyrimidine-based molecules are known to interact with immune receptors and signaling pathways, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy. Researchers are investigating how structural modifications of 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine can fine-tune its immunological effects without compromising safety.

From a computational chemistry perspective, 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine serves as an excellent candidate for molecular modeling studies. Its rigid bicyclic framework provides a stable scaffold for predicting binding affinities and interactions with biological targets. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate its behavior within complex biological systems.

The pharmaceutical industry has taken note of these findings, leading to increased investment in libraries containing derivatives of 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine. These libraries are being screened against large panels of disease-relevant targets to identify lead compounds for further development. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this area.

Regulatory considerations play a crucial role in advancing compounds like 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized intermediates meet stringent quality standards before being incorporated into drug candidates. Regulatory agencies prioritize safety and efficacy data during the review process.

The future prospects for 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine are bright given its multifaceted utility in drug discovery. Ongoing research aims to uncover novel synthetic routes that enhance scalability while maintaining purity standards. Additionally, exploring its applications in personalized medicine could unlock new therapeutic strategies tailored to individual patient needs.

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Amadis Chemical Company Limited
(CAS:1783929-18-9)2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine
A947623
清らかである:99%/99%/99%
はかる:100mg/1g/5g
価格 ($):211.0/676.0/1916.0